Triacetonamine-d17 chemical properties and structure
Triacetonamine-d17 chemical properties and structure
An In-depth Technical Guide on the Core Chemical Properties and Structure of Triacetonamine-d17
For researchers, scientists, and professionals in drug development, understanding the nuanced characteristics of isotopically labeled compounds is paramount. Triacetonamine-d17, the deuterated analog of Triacetonamine, serves as a critical tool in various analytical and metabolic studies. This technical guide provides a comprehensive overview of its chemical properties, structure, and relevant experimental methodologies.
Chemical Identity and Structure
Triacetonamine-d17 is a stable, isotopically labeled form of Triacetonamine, also known as 2,2,6,6-tetramethyl-4-piperidone.[1][2] In this deuterated version, 17 hydrogen atoms have been replaced by deuterium. The core structure consists of a piperidone ring with four methyl groups attached to the carbons adjacent to the nitrogen atom.
IUPAC Name: 4-oxo-2,2,6,6-tetramethylpiperidine-d17[3] Synonyms: 2,2,6,6-Tetramethyl-4-piperidone-d17[1][2] CAS Number: 52168-48-6[1][2] Molecular Formula: C₉D₁₇NO[1][3] SMILES: O=C1CC(NC(C)(C)C1)(C)C (for the non-deuterated form)[4]
Physicochemical Properties
The introduction of deuterium can subtly alter the physicochemical properties of a molecule, which can have significant implications for its pharmacokinetic and metabolic profiles.[1][3] The following tables summarize the key quantitative data for Triacetonamine-d17 and its non-deuterated counterpart for comparison.
Table 1: General Chemical Properties of Triacetonamine-d17
| Property | Value | Reference |
| Molecular Weight | 172.34 g/mol | [1][3] |
| Exact Mass | 172.23800 | [3] |
| PSA (Polar Surface Area) | 29.10 Ų | [3] |
| LogP | 1.82490 | [3] |
Table 2: Solubility of Triacetonamine-d17
| Solvent | Concentration | Conditions | Reference |
| DMSO | 100 mg/mL (580.25 mM) | Ultrasonic and warming may be needed. | [1] |
| Ethanol | 50 mg/mL (290.12 mM) | Ultrasonic and warming may be needed. | [1] |
Table 3: Physical Properties of Non-Deuterated Triacetonamine
| Property | Value | Reference |
| Molar Mass | 155.241 g·mol⁻¹ | [4] |
| Appearance | Colorless low-melting solid | [4] |
| Density | 0.882 g/cm³ | [4] |
| Melting Point | 43 °C (109 °F; 316 K) | [4] |
| Boiling Point | 205 °C (401 °F; 478 K) | [4] |
| Solubility in water | Moderate | [4] |
Applications in Research and Development
Deuterated compounds like Triacetonamine-d17 are invaluable in pharmaceutical research. The primary applications include:
-
Metabolic and Pharmacokinetic Studies: The heavy isotope label allows for the tracking of the molecule and its metabolites in biological systems without the use of radioactivity.[1][3]
-
Internal Standards: It serves as an excellent internal standard for quantitative analysis by mass spectrometry (GC-MS or LC-MS) and nuclear magnetic resonance (NMR) due to its similar chemical behavior to the parent compound but distinct mass.[2]
The non-deuterated form, Triacetonamine, is an important intermediate in the synthesis of various commercial products, including pharmaceuticals, pesticides, and hindered amine light stabilizers (HALS) for polymers.[3][5] It has been reported that Triacetonamine has oral activity and can induce acute liver failure (ALF) in rats, making its deuterated analog a useful tool for studying these toxicological effects.[1][2]
Experimental Protocols
Synthesis of Deuterated Triacetonamine
A method for the synthesis of a deuterated analog of triacetonamine has been described, which can be adapted for the preparation of Triacetonamine-d17. The following is a representative protocol based on available literature.[6]
Materials:
-
Acetone-d6
-
Ammonium-d4 chloride
-
Anhydrous sodium carbonate
-
Magnesium oxide
-
Acetone (for washing)
Procedure:
-
Combine ammonium-d4 chloride, acetone-d6, anhydrous sodium carbonate, and magnesium oxide in a round-bottomed flask.
-
Seal the flask and heat the reaction mixture in an oil bath at 50°C for 3 days.
-
After cooling, add acetone to the reaction mixture and filter to remove the solids.
-
Wash the recovered solid with additional acetone and combine the filtrates.
-
Concentrate the combined filtrates to dryness to obtain the crude product.
-
Further purification can be achieved by recrystallization or chromatography.
Preparation of Stock Solutions for Analysis
For analytical and in vitro studies, proper preparation of stock solutions is crucial.
Materials:
-
Triacetonamine-d17
-
DMSO (newly opened, as it is hygroscopic)
Procedure:
-
To prepare a high-concentration stock solution, weigh the desired amount of Triacetonamine-d17.
-
Add DMSO to achieve a concentration of up to 100 mg/mL.
-
To aid dissolution, warm the tube at 37°C and use an ultrasonic bath.
-
Stock solutions can be stored at -20°C for several months.[1]
Structural Relationships and Applications
The relationship between Triacetonamine, its deuterated form, and their applications can be visualized as follows.
Signaling Pathways
Currently, there is no specific signaling pathway documented in the public literature that directly involves Triacetonamine-d17. Its primary role in a biological context is as a tracer for its non-deuterated counterpart. Research involving Triacetonamine has focused more on its toxicological effects, such as the induction of acute liver failure, rather than its interaction with specific signaling cascades.[1][2]
Conclusion
Triacetonamine-d17 is a key enabling tool for modern drug discovery and development. Its well-defined chemical and physical properties, coupled with its utility as a stable isotope-labeled standard, make it indispensable for detailed pharmacokinetic, metabolic, and toxicological investigations. The experimental protocols and structural relationships outlined in this guide provide a foundational understanding for researchers and scientists working with this important compound.
References
- 1. file.glpbio.com [file.glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Triacetonamine-d17 | CAS#:52168-48-6 | Chemsrc [chemsrc.com]
- 4. Triacetonamine - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. Sciencemadness Discussion Board - Synthesis of 2,2,6,6-tetramethylpiperidin-4-one (Triacetoneamine) - Powered by XMB 1.9.11 [sciencemadness.org]
